Cas no 2229666-55-9 (tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate)

Tert-butyl 3-[1-(furan-2-yl)prop-1-en-2-yl]piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core modified with a furan-substituted propenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability and facilitates selective deprotection in multi-step syntheses, making this compound valuable in medicinal chemistry and drug development. Its furan moiety offers potential for further functionalization due to its heteroaromatic reactivity. The compound’s structural versatility allows its use as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting CNS or antimicrobial applications. Its well-defined reactivity profile ensures reproducibility in synthetic routes.
tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate structure
2229666-55-9 structure
Product Name:tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate
CAS No:2229666-55-9
MF:C16H24N2O3
MW:292.373364448547
CID:5931923
PubChem ID:165660299
Update Time:2025-10-29

tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate
    • EN300-1890761
    • tert-butyl 3-[1-(furan-2-yl)prop-1-en-2-yl]piperazine-1-carboxylate
    • 2229666-55-9
    • Inchi: 1S/C16H24N2O3/c1-12(10-13-6-5-9-20-13)14-11-18(8-7-17-14)15(19)21-16(2,3)4/h5-6,9-10,14,17H,7-8,11H2,1-4H3/b12-10-
    • InChI Key: JZISXOIKBPNACF-BENRWUELSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(/C(=C\C2=CC=CO2)/C)C1)=O

Computed Properties

  • Exact Mass: 292.17869263g/mol
  • Monoisotopic Mass: 292.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.7Ų

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tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate Related Literature

Additional information on tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate

tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate (CAS No. 2229666-55-9): A Comprehensive Overview

tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate (CAS No. 2229666-55-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting neurological and psychiatric disorders.

The molecular structure of tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate is composed of a piperazine ring, a tert-butyl group, and a furan moiety. The piperazine ring is a common structural motif in many bioactive compounds due to its ability to interact with various biological targets, including receptors and enzymes. The tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The furan moiety, on the other hand, adds aromaticity and can participate in π-stacking interactions with biological targets.

Recent studies have highlighted the potential of tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate in modulating serotonin receptors. Serotonin receptors play a crucial role in regulating mood, sleep, and cognitive functions. Compounds that can selectively modulate these receptors have shown promise in treating conditions such as depression, anxiety, and schizophrenia. A study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate exhibits high affinity for the serotonin 5-HT7 receptor, which is implicated in various neurological disorders.

In addition to its potential as a serotonin receptor modulator, tert-butyl 3-1-(furan-2-yl)prop-1-en-2-ylpiperazine-1-carboxylate has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings suggest that tert-butyl 3-1-(furan-2-yl)prop-1-en-2-yipropenepiperazinecarboxylic acid tert-butylester may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic properties of tert-butyl 3-{[1-(furan - 2 - yl) prop - 1 - ene - 2 - yl] piperazin - 1 - yl} carbamate have also been studied extensively. Its lipophilicity and steric hindrance provided by the tert-butyl group contribute to its favorable absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical studies have shown that this compound has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 3-{[1-(furan - 2 - yl) prop - 1 - ene - 2 - yl] piperazin - 1 - yl} carbamate in human subjects. Early results from Phase I trials have indicated that the compound is well-tolerated with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

In conclusion, tert-butyl 3-{[1-(furan - 2 - yl) prop - 1 - ene - 2 - yl] piperazin - 1 - yl} carbamate (CAS No. 2229666-55-9) is a promising compound with diverse biological activities. Its potential as a serotonin receptor modulator and anti-inflammatory agent makes it an attractive candidate for the development of novel therapeutics. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and safety profile.

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